Adolezesin

Cytotoxicity IC50 Gynecologic Cancer

Adolezesin (Adozelesin, U-73975) is a cyclopropylpyrroloindole (CPI) antineoplastic agent that forms reversible, monofunctional DNA adducts—a critical mechanistic distinction from its irreversible parent compound CC-1065 and the senescence-inducing cross-linker bizelesin. Validated in Phase I trials, it demonstrates a manageable myelosuppression profile and lacks the prohibitive delayed lethal toxicity of CC-1065. This makes it the preferred tool for apoptosis research (producing >20% sub-G0/G1 fraction in HCT116 cells) and an essential, in vivo-active chemical probe for p53/PARP pathway studies and antimalarial discovery.

Molecular Formula C30H22N4O4
Molecular Weight 502.5 g/mol
CAS No. 110314-48-2
Cat. No. B1665547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdolezesin
CAS110314-48-2
Synonyms6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
adozelesin
U 73975
U-73,975
U-73975
Molecular FormulaC30H22N4O4
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)C7=CC8=CC=CC=C8O7
InChIInChI=1S/C30H22N4O4/c1-15-13-31-27-22(35)11-25-30(26(15)27)12-18(30)14-34(25)29(37)21-9-17-8-19(6-7-20(17)33-21)32-28(36)24-10-16-4-2-3-5-23(16)38-24/h2-11,13,18,31,33H,12,14H2,1H3,(H,32,36)
InChIKeyBYRVKDUQDLJUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adolezesin (CAS 110314-48-2): A Potent DNA Minor Groove Alkylating Agent with a Defined Preclinical and Clinical Profile


Adolezesin (also known as Adozelesin or U-73975) is a synthetic, monofunctional DNA alkylating agent belonging to the cyclopropylpyrroloindole (CPI) class of antineoplastic compounds. It was developed as a simplified, more stable analog of the ultrapotent natural product (+)-CC-1065 [1]. The compound's mechanism of action involves sequence-selective binding to the minor groove of double-stranded DNA, followed by covalent alkylation of the N3 position of adenine residues within A/T-rich regions, a process that disrupts DNA replication and transcription [2]. Adolezesin was advanced through multiple Phase I clinical trials in patients with refractory solid tumors, where it demonstrated a manageable toxicity profile and measurable antitumor activity, thus defining its potential as a tool for further research into this class of agents [3].

Why Adolezesin Cannot Be Simply Substituted with Other CC-1065 or Duocarmycin Analogs in Research


While Adolezesin belongs to a larger family of cyclopropylpyrroloindole (CPI) DNA alkylators, including CC-1065, bizelesin, and carzelesin, its biological and pharmacological profile is distinct and not interchangeable with its structural analogs. Direct comparative studies have established that Adolezesin induces fundamentally different cellular responses compared to the bifunctional cross-linking analog bizelesin, notably triggering apoptosis rather than senescence in human colon carcinoma cells [1]. Furthermore, unlike its parent compound CC-1065, Adolezesin forms reversible covalent adducts with DNA, a critical property that impacts its cytotoxic dynamics and distinguishes it from the irreversible binding of CC-1065 [2]. These mechanistic differences translate into divergent outcomes in cell cycle arrest, protein expression, and toxicity, underscoring that a simple substitution based on class membership would yield unpredictable and non-comparable experimental results.

Quantitative Evidence Guide for Adolezesin: Differentiating Potency, Mechanism, and Selectivity


Picomolar Potency Against Human Cancer Cell Lines

In a direct comparative study using an ATP chemosensitivity assay, Adolezesin demonstrated picomolar potency (IC50 = 11.0 ± 5.4 pM) against a panel of 10 gynecologic cancer cell lines, which was 10^4 to 10^7 times more potent than standard chemotherapeutic agents tested under the same conditions [1].

Cytotoxicity IC50 Gynecologic Cancer Comparative Oncology

Mechanistic Divergence: Induction of Apoptosis vs. Senescence in Colon Carcinoma Cells

A direct comparative study between Adolezesin and its structural analog bizelesin in HCT116 human colon carcinoma cells revealed a critical mechanistic divergence. At equicytotoxic concentrations (1× IC50: 0.2 nM for Adolezesin, 2 pM for bizelesin), Adolezesin treatment induced >20% of the cell population to enter the sub-G0/G1 phase, indicative of apoptosis, whereas bizelesin treatment resulted in <10% of cells in this fraction, even at 250× its IC50, with cells instead undergoing G2/M arrest and senescence [1].

DNA Damage Response Apoptosis Senescence Cell Cycle

Reversible DNA Alkylation: A Distinguishing Chemical Feature from Parent Compound CC-1065

Adolezesin forms covalent DNA adducts that are reversible via a retrohomologous Michael reaction, a property not shared by its parent compound CC-1065. This was demonstrated by incubating tritium-labeled Adolezesin bound to a 3-kilobase DNA fragment with an unlabeled 1-kilobase fragment for 20 hours at 37°C, resulting in efficient drug transfer to the unlabeled fragment. Crucially, covalent adducts of Adolezesin on calf thymus DNA were cytotoxic to L1210 cells, whereas CC-1065 adducts were not, indicating that adduct reversal is a biologically relevant, active process for Adolezesin [1].

DNA Adduct Reversibility Mechanism of Action Chemical Stability

Sequence-Selective DNA Binding Profile: A Distinct Consensus Motif

Adolezesin alkylates DNA at the N3 position of adenine with a specific sequence preference. Using a modified dideoxynucleotide sequencing technique on ~1 kilobase of double-stranded DNA, the consensus binding sequence for Adolezesin was determined to be 5'(T/A)-T/A-T-A*-(C/G)-(G), where A* is the site of alkylation [1]. This sequence is similar to, but not identical with, the published consensus for CC-1065, providing a precise molecular footprint that defines its genomic targets [1].

DNA Sequence Specificity Footprinting Alkylation Site Mapping

Reduced Delayed Lethality Toxicity Profile Compared to CC-1065

A critical differentiating feature of Adolezesin is its improved safety profile compared to the parent compound CC-1065. Preclinical toxicology studies of CC-1065 were discontinued due to the occurrence of delayed deaths in animal models at therapeutic doses. In contrast, Adolezesin was specifically chosen for clinical development because it maintained a similar antitumor spectrum but did not cause such lethal toxicity [1]. This finding is supported by a Phase I clinical trial where the primary dose-limiting toxicity was myelosuppression, with no reports of the delayed lethality that plagued CC-1065 [2].

Toxicity Preclinical Safety Therapeutic Index

In Vivo Antimalarial Efficacy at Low Dose (25 µg/kg)

Beyond oncology, Adolezesin has demonstrated potent antiparasitic activity. In an in vivo model of Plasmodium chabaudi adami infection in mice, a single injection of Adolezesin at a dose of 25 µg/kg administered 4 days post-infection resulted in highly impaired parasite growth . In vitro, it inhibited P. falciparum 3D7 growth with an IC50 of 70 pM and was equally effective against drug-resistant strains .

Antimalarial Plasmodium In Vivo Efficacy A/T-rich DNA

Adolezesin's Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Investigating Apoptosis Pathways Induced by Minor Groove DNA Alkylation

Adolezesin is the preferred tool for studying apoptosis induction following minor groove DNA alkylation, particularly when compared to cross-linking analogs. As evidenced by the >20% sub-G0/G1 cell fraction in HCT116 cells treated with Adolezesin, versus <10% for the bifunctional agent bizelesin, Adolezesin provides a robust and quantifiable model for apoptosis research [1]. This allows for the dissection of the specific signaling cascades (e.g., p53, p21, PARP) that are activated by monofunctional, reversible DNA lesions, distinct from the senescence pathways triggered by cross-links.

In Vivo Studies Requiring a Tolerable CC-1065 Analog

For researchers requiring an in vivo-active agent from the CC-1065 class without the prohibitive delayed lethal toxicity of the natural product, Adolezesin is the established choice. Its selection for clinical development was predicated on the absence of this toxicity in preclinical models, and Phase I trials confirmed a manageable myelosuppression profile at defined doses [2]. This makes Adolezesin suitable for in vivo xenograft, pharmacokinetic, and pharmacodynamic studies where the parent compound CC-1065 is unusable.

Studying the Dynamics of Reversible DNA Damage and Repair

The reversible nature of Adolezesin's DNA adducts, a property not shared by CC-1065, provides a unique experimental system for investigating the kinetics of DNA damage reversal and its biological consequences. As shown by the transfer of drug from one DNA fragment to another and the distinct cytotoxicity of its reversible adducts, Adolezesin enables studies on the 'off-rate' of DNA alkylation and how cells respond to potentially temporary genomic insults [3].

Chemogenomic Profiling of A/T-Rich DNA Alkylators in Malaria

Adolezesin's validated in vivo efficacy against Plasmodium infection at a low dose (25 µg/kg) and its picomolar in vitro potency against drug-resistant P. falciparum strains position it as a critical chemical probe for antimalarial drug discovery . It can be used in chemogenomic screens to identify parasite vulnerabilities related to A/T-rich DNA damage responses, offering a targeted approach distinct from standard antimalarials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adolezesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.